4-Chloroquinoline-6,7-diol
Overview
Description
4-Chloroquinoline-6,7-diol is an organic compound with the molecular formula C9H6ClNO2 It is a derivative of quinoline, a nitrogen-containing bicyclic compound This compound is known for its crystalline solid structure and pale yellow color
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinoline-6,7-diol can be achieved through several methods. One common method involves the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline-2-ol with chloroacetyl chloride or chloroformic acid. Another method includes the reaction of 4-bromoquinoline with potassium tert-butoxide or the oxidative demethylation of 4-methoxyquinoline.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloroquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinoline derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced quinoline compounds.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as halogenated quinolines, alkylated quinolines, and hydroxylated quinolines .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: It has been investigated for its antitumor and antiproliferative properties, showing potential in cancer research.
Medicine: It has been studied for its anti-inflammatory and anti-fibrotic effects, making it a candidate for therapeutic applications.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloroquinoline-6,7-diol involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by affecting the expression of certain genes and proteins. Additionally, it suppresses the secretion of pro-inflammatory cytokines and reduces the accumulation of collagen fibers, contributing to its anti-inflammatory and anti-fibrotic effects.
Comparison with Similar Compounds
4-Chloroquinoline-6,7-diol can be compared with other similar compounds, such as:
Quinine: An antimalarial agent with a similar quinoline structure.
Chloroquine: Another antimalarial drug with a 4-aminoquinoline structure.
Tafenoquine: A newer antimalarial drug with a similar quinoline core.
Mefloquine: An antimalarial drug with a quinoline structure and additional functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological properties and reactivity compared to other quinoline derivatives .
Properties
IUPAC Name |
4-chloroquinoline-6,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-1-2-11-7-4-9(13)8(12)3-5(6)7/h1-4,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMMURSJTXDJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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